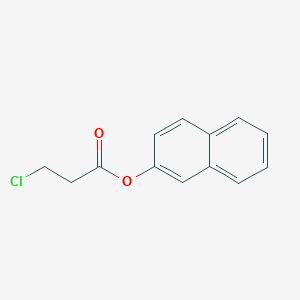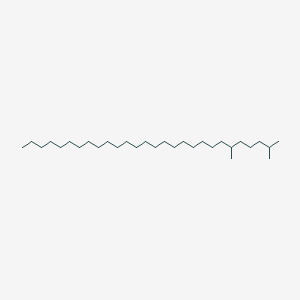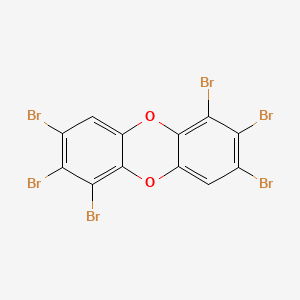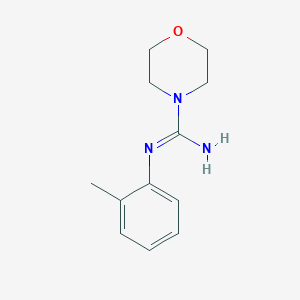
Naphthalen-2-yl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 3-chloropropanoate is an organic compound with the molecular formula C₁₃H₁₁ClO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with naphthalen-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalen-2-yl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amides or thioesters.
Hydrolysis: Naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of naphthalen-2-yl 3-chloropropanoate involves its interaction with various molecular targets, depending on the context of its use:
Enzymatic Hydrolysis: When used as a substrate for esterases, the compound undergoes hydrolysis to release naphthalen-2-ol and 3-chloropropanoic acid. This reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Chemical Reactions: In substitution reactions, the chlorine atom is displaced by nucleophiles, forming new covalent bonds and resulting in the formation of amides or thioesters.
Comparación Con Compuestos Similares
Naphthalen-2-yl 3-chloropropanoate can be compared with other similar compounds, such as:
Naphthalen-2-yl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Naphthalen-2-yl propanoate: Similar ester structure but without the chlorine atom, affecting its reactivity and applications.
Naphthalen-2-yl 3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This unique feature enhances its utility in organic synthesis and other applications.
Propiedades
Número CAS |
111709-01-4 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
naphthalen-2-yl 3-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c14-8-7-13(15)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Clave InChI |
VYQKIZIVMVYGNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)


![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
